molecular formula C15H15NO B1392085 2-(2,3-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187164-90-4

2-(2,3-Dimethylbenzoyl)-5-methylpyridine

Cat. No. B1392085
M. Wt: 225.28 g/mol
InChI Key: DIFDRTSCZJSXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dimethylbenzoyl chloride” is a compound used in scientific research . It’s a solid with the molecular formula C9H9ClO .


Molecular Structure Analysis

The molecular weight of “2,3-Dimethylbenzoyl chloride” is 168.62 g/mol . Its molecular formula is C9H9ClO .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethylbenzoyl chloride” include a molecular weight of 168.62 g/mol and a molecular formula of C9H9ClO .

Scientific Research Applications

Photochemical Applications

  • Photochemical Dimerization of Pyridines : Studies have shown that irradiation of certain pyridine derivatives, including 2-methylpyridine, results in the formation of dimers. These dimers exhibit unique chemical and physical properties (Taylor & Kan, 1963).

Chemical Synthesis

  • Synthesis of Complexes : Research indicates that 2-methylpyridine derivatives are involved in the synthesis of certain complexes, such as the cyclometalation of platinum complexes. These compounds have potential applications in areas like electroluminescence (Ionkin, Marshall, & Wang, 2005).
  • Condensation Reactions : Studies demonstrate that 2-methylpyridine derivatives can undergo condensation reactions with various compounds, leading to the formation of yellow and orange compounds with potential applications in material science (Mitchell & Reid, 1982).

Molecular Docking and Biological Studies

  • Antimicrobial Properties : Some 2-methylpyridine derivatives have been investigated for their antimicrobial properties. These compounds have shown potential as effective agents against various microorganisms (Shyma et al., 2013).

Material Science

  • Catalytic Applications : Research into the catalytic behaviors of nickel complexes involving 2-methylpyridine ligands has been conducted. These studies explore the influence of stereoelectronic properties on the catalysis of reactions like ethylene oligomerization (Speiser, Braunstein, & Saussine, 2004).

Safety And Hazards

The safety data sheet for “2,3-Dimethylbenzoyl chloride” indicates that it is classified under GHS07 for eye irritation .

Future Directions

“2,3-Dimethylbenzoyl chloride” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential for future research and development.

properties

IUPAC Name

(2,3-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-14(16-9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDRTSCZJSXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224410
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzoyl)-5-methylpyridine

CAS RN

1187164-90-4
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dimethylbenzoyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dimethylbenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.